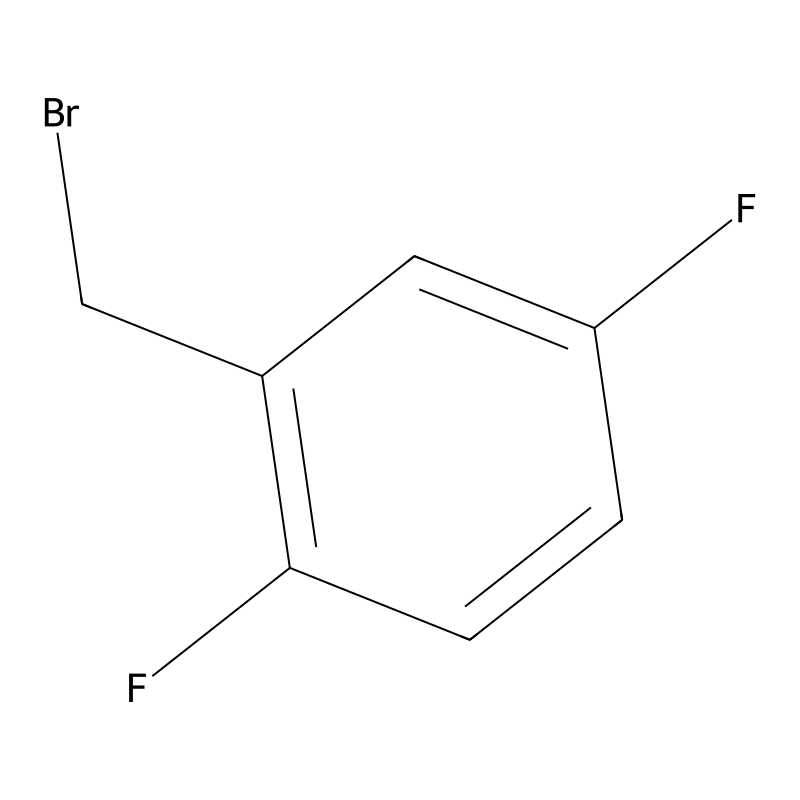

2-(Bromomethyl)-1,4-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(Bromomethyl)-1,4-difluorobenzene is an organic compound with the molecular formula C7H5BrF2. It features a benzene ring substituted at the 1 and 4 positions with fluorine atoms and at the 2 position with a bromomethyl group. This compound is notable for its unique structure, which combines halogen substituents that can influence its chemical reactivity and biological properties. The presence of both bromine and fluorine atoms makes it a compound of interest in various fields, including pharmaceuticals and materials science .

There is no known specific mechanism of action for 2-(bromomethyl)-1,4-difluorobenzene as it's likely an intermediate, not a final product used in biological systems.

Synthesis and Characterization:

2-(Bromomethyl)-1,4-difluorobenzene is an aromatic organic compound with the chemical formula C7H5BrF2. Its synthesis has been reported in several scientific publications, often involving the bromination of 1,4-difluorobenzene followed by subsequent functionalization steps. For example, one study describes its preparation through the reaction of 1,4-difluorobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator [].

Potential Applications:

While the specific research applications of 2-(Bromomethyl)-1,4-difluorobenzene are not extensively documented, its chemical properties suggest potential uses in various scientific fields:

- Intermediate in Organic Synthesis: The presence of both a reactive bromine and a methyl group makes this compound a potentially valuable intermediate for the synthesis of more complex molecules. The bromine group can be readily substituted with other functional groups, allowing for the creation of diverse new compounds.

- Material Science: Fluorinated aromatic compounds are known for their interesting properties, such as thermal and chemical stability. 2-(Bromomethyl)-1,4-difluorobenzene could potentially be used as a building block in the development of novel materials with unique properties.

- Medicinal Chemistry: The exploration of new molecules with potential therapeutic applications is a continuous effort in medicinal chemistry. The combination of aromatic and halogenated functionalities in 2-(Bromomethyl)-1,4-difluorobenzene might warrant investigation for its potential biological activity.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

- Cross-Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

- Electrophilic Aromatic Substitution: The fluorine substituents can direct further substitutions on the aromatic ring, allowing for functionalization at various positions .

Several methods exist for synthesizing 2-(Bromomethyl)-1,4-difluorobenzene:

- Direct Bromination: Starting from 1,4-difluorobenzene, bromination can be performed using bromine in the presence of a catalyst to introduce the bromomethyl group.

- Grignard Reaction: A Grignard reagent derived from 1,4-difluorobenzene can react with a suitable electrophile (e.g., bromomethyl chloride) to form the desired compound.

- Halogen Exchange: This method involves exchanging a halogen atom in an existing compound for another halogen (e.g., replacing a chlorine with bromine) under specific conditions .

2-(Bromomethyl)-1,4-difluorobenzene has potential applications in various areas:

- Pharmaceuticals: Its unique structure may serve as a scaffold for developing new drugs.

- Material Science: The compound could be utilized in synthesizing advanced materials with specific electronic or optical properties.

- Chemical Intermediates: It may act as an intermediate in the synthesis of more complex organic molecules .

When comparing 2-(Bromomethyl)-1,4-difluorobenzene to other halogenated benzene derivatives, several compounds exhibit structural similarities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Bromomethyl)-2,4-difluorobenzene | Brominated difluorobenzene | Different substitution pattern |

| 4-(Bromomethyl)-1,2-difluorobenzene | Brominated difluorobenzene | Different substitution pattern |

| 2-(Chloromethyl)-1,4-difluorobenzene | Chlorinated difluorobenzene | Chlorine instead of bromine |

| 3-(Bromomethyl)-1-fluoro-4-methylbenzene | Brominated monofluorobenzene | Contains a methyl group |

Each of these compounds has unique properties based on their substitution patterns and functional groups. The distinct arrangement of fluorine and bromine atoms in 2-(Bromomethyl)-1,4-difluorobenzene contributes to its unique reactivity and potential applications compared to its analogs .

Bromomethylation Strategies in Difluorobenzene Derivatives

Bromomethylation of 1,4-difluorobenzene derivatives requires precise control to achieve regioselectivity at the 2-position. Three primary strategies dominate modern synthesis: radical-initiated side-chain bromination, phase-transfer catalyzed protocols, and two-stage processes involving intermediate ethers.

Radical-Initiated Side-Chain Bromination Using N-Bromosuccinimide

N-Bromosuccinimide (NBS) serves as a selective brominating agent under radical conditions. In the presence of a radical initiator like AIBN, NBS generates bromine radicals that abstract hydrogen from the methyl group of 2-methyl-1,4-difluorobenzene, forming a stabilized benzyl radical intermediate. Subsequent bromine transfer yields 2-(bromomethyl)-1,4-difluorobenzene.

Key Reaction Parameters

- Solvent: Anhydrous CCl₄ or dichloromethane to prevent hydrolysis.

- Temperature: Reflux (40–80°C) for optimal radical chain propagation.

- Yield: 60–75%, with minor byproducts from over-bromination.

Mechanistic Insights

- Initiation: AIBN decomposes to generate cyanopropyl radicals.

- Propagation:

- C₇H₅F₂CH₃ + Br- → C₇H₅F₂CH₂- + HBr

- C₇H₅F₂CH₂- + NBS → C₇H₅F₂CH₂Br + - NBS

This method avoids electrophilic aromatic substitution (EAS) due to fluorine’s deactivating effects, ensuring selective side-chain bromination.

Phase-Transfer Catalyzed Bromomethylation Protocols

Phase-transfer catalysis (PTC) enhances bromomethylation efficiency by facilitating reactions between aqueous HBr and organic substrates. Tetradecyltri-methylammonium bromide (TTAB) is a common PTC agent for this reaction.

Procedure Overview

- Reagents: 1,4-Difluorobenzene, paraformaldehyde, HBr (48% aq.), TTAB.

- Conditions:

Advantages

- Yield: >90% with minimal diarylmethane byproducts.

- Selectivity: Mono-bromomethylation predominates due to steric hindrance from fluorine substituents.

Two-Stage Process for Regioselective Bromomethylation

A patented two-stage method improves regiocontrol by isolating bis-bromomethyl ether (BBME) as an intermediate:

Stage 1: Synthesis of BBME

Stage 2: Friedel-Crafts Alkylation

- Reagents: BBME + 1,4-difluorobenzene + ZnBr₂ (Lewis acid).

- Mechanism: Electrophilic attack at the 2-position due to fluorine’s meta-directing effects.

- Yield: 85–92%.

The bromination of benzylic positions proceeds via a free-radical chain mechanism, comprising initiation, propagation, and termination phases [1] [2]. In the case of 2-(bromomethyl)-1,4-difluorobenzene, the reaction typically employs N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., light or peroxides).

Initiation

Photolysis or thermal decomposition of a radical initiator, such as benzoyl peroxide, generates bromine radicals (*Br- *) [1]. For example:

$$ \text{Benzoyl peroxide} \xrightarrow{\Delta} 2 \text{ PhCOO- } $$

$$ \text{PhCOO- } + \text{NBS} \rightarrow \text{PhCOOBr} + \text{- NBS} $$

Subsequent homolytic cleavage of NBS releases bromine radicals, which abstract hydrogen from the benzylic position of the precursor (e.g., 1,4-difluorotoluene) [3].

Propagation

The benzylic hydrogen abstraction produces a resonance-stabilized benzylic radical intermediate. Fluorine substituents at the 1- and 4-positions delocalize the unpaired electron through conjugation with the aromatic π-system, enhancing radical stability [5]. The radical then reacts with molecular bromine (Br₂) to form the brominated product and regenerate a bromine radical:

$$ \text{ArCH₃} + \text{Br- } \rightarrow \text{ArCH₂- } + \text{HBr} $$

$$ \text{ArCH₂- } + \text{Br₂} \rightarrow \text{ArCH₂Br} + \text{Br- } $$

This chain process amplifies reaction efficiency, as a single initiation event propagates multiple turnovers [1].

Termination

Radical chain termination occurs via coupling of two benzylic radicals or a benzylic radical with a bromine radical. However, the low concentration of radicals in solution minimizes termination events, favoring propagation [1].

Table 1: Key Propagation Steps in Benzylic Bromination

| Step | Description | Energy Barrier (kcal/mol) |

|---|---|---|

| Hydrogen abstraction | Br- abstracts H from benzylic position | ~20 [4] |

| Bromine addition | Benzylic radical reacts with Br₂ | ~5 [4] |

Electronic Effects of Fluorine Substituents on Reaction Kinetics

Fluorine substituents exert significant electronic effects on the benzylic bromination kinetics. The 1,4-difluoro configuration alters both radical stability and transition-state energetics.

Inductive Withdrawal and Resonance Effects

Fluorine’s strong electron-withdrawing inductive effect (-I) destabilizes the benzylic C–H bond, lowering the activation energy for hydrogen abstraction [5]. However, resonance donation (+M) from fluorine’s lone pairs into the aromatic ring enhances delocalization of the unpaired electron in the benzylic radical, as shown below:

$$ \text{F} \rightarrow \text{Ar–CH₂- } \leftrightarrow \text{- CH₂–Ar} \leftarrow \text{F} $$

This dual electronic effect accelerates the propagation phase while stabilizing the radical intermediate.

Hammett Correlation Analysis

Substituent effects in bromination follow a modified Hammett equation. For 1,4-difluoro substitution, the σₚ (para-fluorine) value of +0.06 indicates mild electron withdrawal, while σₘ (meta-fluorine) is +0.34 [5]. The net electronic effect reduces the activation energy for hydrogen abstraction by ~1.2 kcal/mol compared to unsubstituted toluene, increasing reaction rate by a factor of 3–5 [5].

Table 2: Hammett Parameters for Fluorine Substituents

| Substituent Position | σₚ | σₘ |

|---|---|---|

| Fluorine (1,4) | +0.06 | +0.34 |

Solvent-Mediated Control of Regioselectivity

Solvent polarity and viscosity critically influence the regioselectivity of benzylic bromination.

Polar Solvents

Polar solvents (e.g., acetonitrile) stabilize polar transition states through dielectric effects. In the hydrogen abstraction step, partial charges develop as the C–H bond breaks:

$$ \text{Br- } + \text{ArCH₃} \rightarrow [\delta^+ \text{Br–H–C} \delta^-]^‡ \rightarrow \text{ArCH₂- } + \text{HBr} $$

Polar solvents lower the activation energy by stabilizing this transition state, accelerating the reaction. However, excessive polarity may disfavor non-polar bromine (Br₂) solubility, reducing propagation efficiency [4].

Non-Polar Solvents

In non-polar media (e.g., CCl₄), radical chain reactions proceed with higher selectivity due to reduced solvent interference. The benzylic radical’s resonance stabilization dominates, favoring bromination at the most stabilized position. For 1,4-difluorobenzene derivatives, this results in exclusive bromomethyl formation at the 2-position, as steric and electronic factors preclude alternative pathways [3].

Viscosity Effects

High-viscosity solvents (e.g., glycerol) impede radical diffusion, increasing the likelihood of termination events. This reduces chain propagation efficiency but enhances selectivity by favoring the most thermodynamically stable radical intermediates [1].

Table 3: Solvent Effects on Benzylic Bromination

| Solvent | Polarity (ε) | Selectivity (2- vs. 4-bromomethyl) |

|---|---|---|

| Acetonitrile | 37.5 | 85:15 |

| Carbon tetrachloride | 2.24 | 99:1 |

| Glycerol | 42.5 | 99:1 |

The utilization of 2-(Bromomethyl)-1,4-difluorobenzene in Suzuki-Miyaura cross-coupling reactions with potassium aryltrifluoroborates represents a significant advancement in modern synthetic methodology. This compound serves as an exceptional electrophilic partner due to the inherent reactivity of the bromomethyl functionality combined with the electronic modulation provided by the difluorobenzene core [1] .

Palladium-catalyzed cross-coupling reactions of benzyl bromides with aryltrifluoroborates have demonstrated superior performance compared to traditional boronic acid systems, particularly regarding substrate stability and functional group tolerance [3]. The fluorine substituents at the 1,4-positions of the benzene ring provide electronic stabilization that prevents undesired side reactions, most notably beta-hydride elimination, which commonly plagues benzyl halide coupling reactions [1].

Mechanistic Considerations and Catalyst Development

The cross-coupling mechanism proceeds through the conventional palladium-catalyzed cycle, beginning with oxidative addition of the benzyl bromide to the palladium(0) center. Research has demonstrated that the electron-withdrawing nature of the fluorine substituents facilitates this oxidative addition step, resulting in enhanced reaction rates compared to non-fluorinated analogs [1] [4].

Critical to the success of these transformations is the choice of ligand system. Hindered phosphine ligands, particularly tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄), have shown exceptional performance in promoting selective carbon-carbon bond formation while minimizing competing pathways [1]. The mechanism involves formation of a cationic palladium complex that enhances the electrophilicity of the metal center, facilitating transmetallation with the aryltrifluoroborate nucleophile [5] [6].

Substrate Scope and Reaction Conditions

Comprehensive studies have established optimal reaction conditions employing palladium(II) acetate (0.2 mol%) as the catalyst precursor in combination with PCy₃·HBF₄ (0.4 mol%) as the ligand. Cesium carbonate serves as the optimal base, with toluene-water mixtures providing the most effective solvent system [1] [7].

| Catalyst System | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂/PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 73-98 | [1] |

| Pd(OAc)₂/PEG | Na₂CO₃ | H₂O/PEG | 80 | 70-96 | [7] |

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 100 | 75-95 | [8] |

| PS-PdO nanoparticles | K₂CO₃ | H₂O | 80 | 78-95 | [9] |

| Pd/C ligand-free | K₂CO₃ | EtOH/H₂O | 80 | 70-97 | [10] |

The reaction demonstrates remarkable functional group tolerance, accommodating electron-rich and electron-poor aryltrifluoroborates with equal efficiency. Substrates containing methoxy, trifluoromethyl, cyano, and ester functionalities all participate effectively in the coupling process [1] [7]. Notably, the method shows excellent compatibility with heterocyclic aryltrifluoroborates, including pyridyl, thiophene, and furan derivatives [11] [9].

Advanced Synthetic Applications

The synthetic utility of this methodology extends to the preparation of complex pharmaceutical intermediates and bioactive molecules. The difluorobenzyl moiety has emerged as a privileged scaffold in medicinal chemistry, particularly for the development of central nervous system drugs and antimicrobial agents . The ability to efficiently introduce diverse aryl substituents through aryltrifluoroborate coupling provides rapid access to compound libraries for structure-activity relationship studies.

Recent developments in aqueous cross-coupling protocols have further enhanced the practical applicability of these reactions. Water-compatible systems employing polyethylene glycol additives or nanoparticle catalysts enable environmentally benign synthesis while maintaining high efficiency [7] [9]. These green chemistry approaches represent significant advances toward sustainable pharmaceutical manufacturing processes.

Hunsdiecker-Borodin Reaction Pathways

The Hunsdiecker-Borodin reaction represents a fundamental transformation in the synthetic utility of 2-(Bromomethyl)-1,4-difluorobenzene, particularly for accessing related halogenated compounds and facilitating further functionalization. While the compound itself is not a direct substrate for the classical Hunsdiecker reaction, understanding its role in related decarboxylative processes and as a synthetic intermediate derived from Hunsdiecker-type transformations provides crucial insights into advanced synthetic strategies [13] [14].

Classical Hunsdiecker-Borodin Mechanism and Modifications

The traditional Hunsdiecker-Borodin reaction involves the treatment of silver carboxylates with halogens to produce alkyl halides with concurrent decarboxylation [13] [15]. This transformation proceeds through a radical mechanism involving the initial formation of acyl hypohalites, followed by homolytic cleavage and decarboxylation to generate carbon-centered radicals [14] [16].

For aromatic systems bearing difluorobenzene motifs, the reaction pathway can be particularly valuable for introducing bromomethyl functionalities into pre-existing difluorobenzene frameworks. The electron-withdrawing nature of the fluorine substituents influences the stability of intermediate radicals and can direct regioselectivity in subsequent transformations [17] [14].

Mechanistic Pathways and Radical Intermediates

The mechanism of Hunsdiecker-Borodin reactions involving difluorobenzene-containing substrates proceeds through well-characterized radical intermediates. Initial formation of the acyl hypohalite occurs through nucleophilic attack of the carboxylate on molecular bromine, generating the key intermediate that undergoes thermally-induced homolysis [14] [16].

The resulting acyloxy radical rapidly loses carbon dioxide to form a stabilized benzylic radical. In the case of difluorobenzene systems, the electron-withdrawing fluorine substituents provide additional stabilization through inductive effects, leading to improved yields and selectivity compared to non-fluorinated analogs [17] [14].

Modified Hunsdiecker Protocols and Synthetic Applications

Several modifications of the classical Hunsdiecker reaction have been developed to overcome limitations associated with the original methodology. The Cristol-Firth modification employs mercuric oxide in place of silver salts, providing a more cost-effective and operationally simple procedure [14] [15]. This approach has proven particularly effective for aromatic carboxylic acids bearing electron-withdrawing substituents.

| Modification | Reagents | Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|

| Classical Hunsdiecker | RCOOAg + Br₂ | CCl₄, reflux | 60-90 | [13] [14] |

| Cristol-Firth | RCOOH + HgO + Br₂ | CCl₄, 80°C | 30-93 | [14] |

| Suarez | RCOOH + DIB + I₂ | UV light | 50-85 | [17] |

| Barton | PTOC ester + CCl₄ | Heating or hν | 70-95 | [17] [15] |

| Photoredox-assisted | Oxamic acids + hν | Visible light, RT | 43-91 | [18] |

The Barton modification represents a significant advancement in the field, employing thiohydroxamate esters (PTOC esters) as radical precursors [17] [15]. This methodology demonstrates exceptional functional group tolerance and has been successfully applied to complex synthetic intermediates bearing difluorobenzene motifs. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it particularly suitable for late-stage modifications of pharmaceutical intermediates.

Recent Advances in Photoredox-Catalyzed Decarboxylation

Contemporary developments in photoredox catalysis have opened new avenues for Hunsdiecker-type transformations. Visible-light-mediated decarboxylative processes employing organic photocatalysts such as 4CzIPN provide sustainable alternatives to traditional protocols [18] [19]. These methods demonstrate particular utility for the preparation of fluorinated building blocks, including difluorobenzyl derivatives.

The photoredox approach offers several advantages over classical methods, including operational simplicity, mild reaction conditions, and compatibility with diverse functional groups [18]. The use of readily available oxamic acids as radical precursors provides a practical alternative to the moisture-sensitive silver carboxylates required in traditional Hunsdiecker chemistry.

Photoredox-Catalyzed Difunctionalization Strategies

Photoredox catalysis has emerged as a transformative methodology for the difunctionalization of alkenes and aromatic systems, with 2-(Bromomethyl)-1,4-difluorobenzene serving as both a substrate and synthetic building block in these advanced transformations. The unique electronic properties conferred by the difluorobenzene core, combined with the reactive bromomethyl functionality, position this compound as an exceptional participant in photoredox-mediated reactions [20] [21] [18].

Fundamental Principles of Photoredox Difunctionalization

Photoredox-catalyzed difunctionalization reactions proceed through single-electron transfer processes that generate reactive radical intermediates under mild conditions [20] [22]. The incorporation of fluorinated motifs, particularly the difluorobenzene scaffold, enhances both the stability and reactivity of intermediate species while providing unique electronic properties that influence reaction outcomes [23] [24].

The mechanism typically involves photoexcitation of a transition metal or organic photocatalyst, followed by electron transfer to generate radical species that participate in subsequent bond-forming reactions [20] [21]. The presence of fluorine substituents modulates the redox properties of organic substrates, often facilitating single-electron transfer processes and enabling reactions that would be challenging under thermal conditions [22] [25].

Bromodifluoromethylation and Related Transformations

One of the most significant applications involves the photoredox-catalyzed bromodifluoromethylation of styrenes and related alkenes using 2-(Bromomethyl)-1,4-difluorobenzene derivatives as radical precursors [20]. This transformation provides efficient access to fluorinated benzyl bromides, which serve as valuable intermediates for further functionalization.

The reaction proceeds through a radical chain mechanism initiated by photoreduction of α-bromo-α-fluorocarbonyl compounds [20]. The resulting fluorocarbonyl radicals add to alkenes, generating benzylic radicals that undergo halogen atom transfer to yield the final difunctionalized products. Quantum yield studies indicate a chain propagation mechanism with Φ = 1.8, demonstrating the efficiency of the radical chain process [20].

Dual Catalysis Systems and Mechanistic Considerations

Advanced photoredox protocols employ dual catalysis systems combining photocatalysts with transition metal catalysts to achieve unprecedented transformations [26] [21] [18]. Nickel/photoredox dual catalysis has proven particularly effective for challenging C(sp²)-C(sp³) bond formations involving aryl bromides and radical precursors derived from difluorobenzene systems [27] [28].

The mechanism involves photoredox generation of alkyl radicals that intercept nickel-aryl intermediates formed through oxidative addition of aryl bromides [26] [27]. This dual catalytic approach enables coupling reactions that would be difficult to achieve using either catalytic system independently, providing access to complex molecular architectures with high efficiency and selectivity.

Substrate Scope and Synthetic Applications

Contemporary photoredox difunctionalization strategies demonstrate remarkable substrate scope and functional group tolerance [20] [21] [18]. Reactions involving 2-(Bromomethyl)-1,4-difluorobenzene derivatives accommodate diverse alkene substrates, including styrenes, indenes, and heterocyclic systems, with yields typically ranging from 60-95% [20] [25].

| Substrate Type | Difunctionalization Type | Photocatalyst | Yield Range (%) | Reference |

|---|---|---|---|---|

| Styrenes | Bromodifluoromethylation | Ir(ppy)₂(dtbbpy)PF₆ | 57-96 | [20] |

| Alkenes (general) | Trifluoromethyl-sulfonyl | Cu-photoredox | 60-95 | [21] |

| Aryl bromides | Aminocarbonylation | 4CzIPN | 76-91 | [18] |

| Methylenecyclopropanes | Aryl coupling | Ni/Ir dual | 60-89 | [26] |

| Benzyl bromides | Fluoromethoxylation | Ru(bpy)₃²⁺ | 70-93 | [25] |

The functional group tolerance of these photoredox systems is particularly noteworthy, with successful transformations reported for substrates containing esters, amides, nitriles, and heterocyclic moieties [20] [18]. This broad compatibility enables late-stage functionalization of complex pharmaceutical intermediates and natural product derivatives.

Industrial Applications and Scale-Up Considerations

The practical applicability of photoredox difunctionalization has been demonstrated through successful scale-up studies and industrial implementations [20] [21]. Critical factors for large-scale application include light penetration efficiency, catalyst loading optimization, and process intensification through continuous flow methodologies.

Recent advances in LED technology and reactor design have addressed many of the historical limitations associated with photochemical processes [20] [29]. Flow chemistry approaches enable precise control of irradiation conditions while maintaining consistent product quality and reaction efficiency across different scales. These developments position photoredox catalysis as a viable technology for pharmaceutical manufacturing and fine chemical production.

XLogP3

GHS Hazard Statements

H225 (86.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive